In Silico Target Prediction Profile vs. 2-Pyridinyloxy Regioisomer
A computational study using PASS (Prediction of Activity Spectra for Substances) revealed a distinct bioactivity profile for the 3-pyridinyloxy regioisomer compared to its 2-pyridinyloxy analog. The 3-pyridinyloxy derivative (the target compound) shows a high probability of protein kinase inhibition (Pa = 0.584) and antimycobacterial activity (Pa = 0.577) [1]. In contrast, the 2-pyridinyloxy isomer is predicted to be an ATP-dependent RNA helicase inhibitor, a completely different therapeutic target class . This highlights a fundamental difference in predicted molecular recognition that is driven solely by the position of the nitrogen atom on the pyridine ring.
| Evidence Dimension | Probability of Activity (Pa) for Protein Kinase Inhibition (PASS) |
|---|---|
| Target Compound Data | Pa = 0.584 |
| Comparator Or Baseline | 5-(Pyridin-2-yloxy)-2-furoyl chloride: No protein kinase inhibition predicted; main prediction is ATP-dependent RNA helicase inhibitor |
| Quantified Difference | Qualitatively different predicted biological target profiles based on regioisomerism. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model. |
Why This Matters
For researchers focused on kinase targets, the 3-pyridinyloxy scaffold offers a predicted activity profile that its 2-substituted isomer does not, providing a clear, structure-based rationale for its selection in screening libraries.
- [1] Nature Scientific Reports. (2025). Table 7: PASS prediction for the activity of the title compound. https://www.nature.com/articles/s41598-025-27674-7/tables/7 View Source
